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Compound of Interest

Compound Name: Dibenzyl dicarbonate

Cat. No.: B105106 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a crucial amine protecting group in organic

synthesis, particularly in peptide chemistry and the development of active pharmaceutical

ingredients.[1][2] Its stability under various conditions and straightforward removal via catalytic

hydrogenolysis make it a valuable tool for synthetic chemists.[1][2] The successful attachment

of the Cbz group to a primary or secondary amine is a critical step that requires rigorous

confirmation. This guide provides a comparative overview of the primary spectroscopic

techniques used to validate the structure of N-Cbz protected compounds, complete with

experimental data and detailed protocols.

Comparative Spectroscopic Data
The unequivocal confirmation of N-Cbz protection relies on a combination of spectroscopic

methods. Each technique provides unique and complementary information about the molecular

structure. The following tables summarize the characteristic signals observed in ¹H NMR, ¹³C

NMR, IR spectroscopy, and mass spectrometry for a successfully N-Cbz protected amine.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)[3]
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Assignment
N-Cbz Protected Amine
(Typical Chemical Shift, δ
ppm)

Key Features

Aromatic Protons (C₆H₅) 7.25 - 7.40 (multiplet)
5 protons from the benzyl

group.

Benzylic Protons (CH₂) ~5.10 (singlet)

2 protons of the CH₂ group

adjacent to the carbamate

oxygen.

N-H Proton (Carbamate) 4.5 - 5.5 (broad singlet)
Often broad and may

exchange with D₂O.

Protons α to Nitrogen
Shifted downfield upon

protection

The specific shift depends on

the structure of the parent

amine.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)[3]

Assignment
N-Cbz Protected Amine
(Typical Chemical Shift, δ
ppm)

Key Features

Carbonyl Carbon (C=O) 155 - 157
Characteristic signal for the

carbamate carbonyl.

Aromatic Carbons (C₆H₅) 127 - 137
Multiple signals for the

aromatic ring carbons.

Benzylic Carbon (CH₂) ~67 The carbon of the CH₂ group.

Carbon α to Nitrogen Shifted upon protection

The specific shift depends on

the structure of the parent

amine.

Table 3: IR Spectral Data (Thin Film/KBr)[3]
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Assignment
N-Cbz Protected Amine
(Typical Wavenumber,
cm⁻¹)

Key Features

N-H Stretch (Carbamate) 3200 - 3400 (broad)
Indicates the presence of the

N-H bond in the carbamate.

Aromatic C-H Stretch 3000 - 3100
Stretching vibrations of the C-

H bonds on the benzene ring.

Aliphatic C-H Stretch 2850 - 3000

Stretching vibrations of C-H

bonds in the rest of the

molecule.

Carbonyl Stretch (C=O) 1680 - 1720 (strong)

A very strong and

characteristic absorption for

the carbamate carbonyl group.

C-N Stretch 1220 - 1250
Stretching vibration of the

carbamate C-N bond.

Table 4: Mass Spectrometry Data (ESI+)[4][5]

Ion Expected m/z Key Features

[M+H]⁺ Molecular Weight + 1 The protonated molecular ion.

[M+Na]⁺ Molecular Weight + 23
A common adduct observed in

ESI-MS.

[M-C₇H₇]⁺ Molecular Weight - 91
Fragmentation corresponding

to the loss of the benzyl group.

[M-C₈H₇O₂]⁺ Molecular Weight - 133

Fragmentation corresponding

to the loss of the entire Cbz

group.
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To clarify the experimental process and the structural basis for the spectroscopic data, the

following diagrams are provided.
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Key Structural Features of N-Cbz Group

C₆H₅-CH₂-O-C(=O)-NH-R

Aromatic Protons
(δ 7.25-7.40)

 ¹H NMR

Benzylic CH₂

(δ ~5.1)

 ¹H NMR

Carbonyl C=O
(~1700 cm⁻¹)

 IR

Amide N-H
(~3300 cm⁻¹)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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